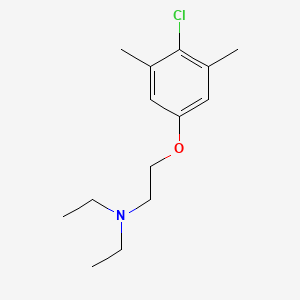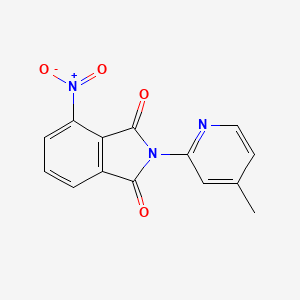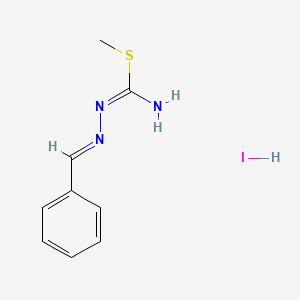
2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine, also known as Clophedianol, is a chemical compound that has been used for its antitussive properties. It is a member of the phenothiazine family and has been synthesized through various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine is not fully understood. However, it is believed to work by suppressing the cough reflex in the central nervous system. It may also work by blocking the action of histamine, which is involved in the cough reflex.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the number of coughs in animal models, indicating its antitussive properties. It has also been shown to reduce the severity of coughs and to improve lung function in patients with respiratory diseases. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine has been shown to have analgesic properties and to reduce the symptoms of motion sickness.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine has a number of advantages for use in lab experiments. It is readily available and can be synthesized through various methods. Additionally, it has been extensively studied for its antitussive properties, making it a useful tool in the study of cough reflexes. However, there are also limitations to its use. 2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine has been shown to have potential side effects, such as drowsiness and dizziness, which can affect the results of lab experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
For research include further investigation of its mechanism of action and potential applications in the treatment of respiratory diseases and as an analgesic.
Synthesemethoden
2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine can be synthesized through various methods, including the reaction of 4-chloro-3,5-dimethylphenol with diethylamine in the presence of a catalyst. The reaction yields 2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine. Another method involves the reaction of 2-chloro-4,6-dimethylphenol with diethylamine in the presence of a catalyst, which yields 2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine has been studied for its potential applications in scientific research. It has been shown to have antitussive properties, which can be useful in the study of cough reflexes. It has also been studied for its potential use in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine has been studied for its potential as an analgesic and as a treatment for motion sickness.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-5-16(6-2)7-8-17-13-9-11(3)14(15)12(4)10-13/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDHSOXTISNUBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC(=C(C(=C1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5830201.png)



![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5830225.png)
![2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5830237.png)
![3-methyl-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5830247.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5830252.png)


![4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)

![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)